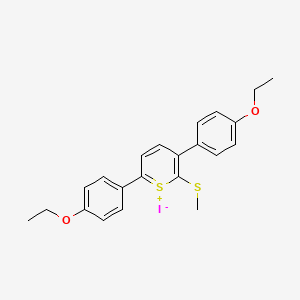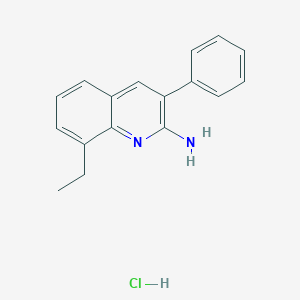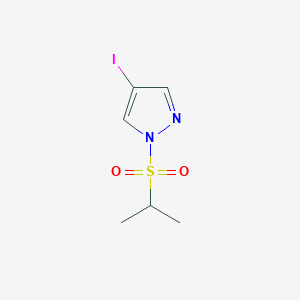
4-Iodo-1-(isopropylsulfonyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-1-(isopropylsulfonyl)-1H-pyrazole is a heterocyclic organic compound characterized by the presence of an iodine atom and an isopropylsulfonyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1-(isopropylsulfonyl)-1H-pyrazole typically involves the iodination of a pyrazole precursor. One common method involves the treatment of N-propargyl-N’-tosylhydrazines with molecular iodine in the presence of sodium bicarbonate (NaHCO₃). This reaction proceeds efficiently under mild conditions, yielding 4-iodo-1-tosylpyrazoles . The reaction can be further optimized by using acetic acid to obtain 5-aryl-4-iodopyrazoles .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-1-(isopropylsulfonyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form C-C bonds.
Oxidation and Reduction: The isopropylsulfonyl group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
CuI-Catalyzed Coupling: The direct 4-alkoxylation of 4-iodo-1H-pyrazoles with alcohols is achieved using copper(I) iodide (CuI) as a catalyst, potassium t-butoxide (KOtBu) as a base, and microwave irradiation.
Palladium-Catalyzed Arylation: Palladium acetate (Pd(OAc)₂) in the presence of a base like potassium acetate (KOAc) can be used for direct arylation reactions.
Major Products:
4-Alkoxypyrazoles: Formed through CuI-catalyzed coupling with alcohols.
Aryl-Substituted Pyrazoles: Obtained via palladium-catalyzed arylation.
Scientific Research Applications
4-Iodo-1-(isopropylsulfonyl)-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.
Mechanism of Action
The mechanism of action of 4-Iodo-1-(isopropylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The iodine atom and isopropylsulfonyl group contribute to its reactivity and binding affinity. For example, in catalytic applications, the compound can facilitate the formation of reactive intermediates that participate in various chemical transformations .
Comparison with Similar Compounds
4-Iodobiphenyl: Another iodine-substituted aromatic compound with applications in organic synthesis.
4-Iodo-1,1’-biphenyl: Similar in structure but with a biphenyl core instead of a pyrazole ring.
N-(4-iodo-1,3-diphenylbutyl) acrylamide: A hydrophobic monomer used in polymer chemistry.
Uniqueness: 4-Iodo-1-(isopropylsulfonyl)-1H-pyrazole is unique due to its combination of an iodine atom and an isopropylsulfonyl group on a pyrazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields of research.
Properties
Molecular Formula |
C6H9IN2O2S |
|---|---|
Molecular Weight |
300.12 g/mol |
IUPAC Name |
4-iodo-1-propan-2-ylsulfonylpyrazole |
InChI |
InChI=1S/C6H9IN2O2S/c1-5(2)12(10,11)9-4-6(7)3-8-9/h3-5H,1-2H3 |
InChI Key |
VSTGMQWGNKFYCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)N1C=C(C=N1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


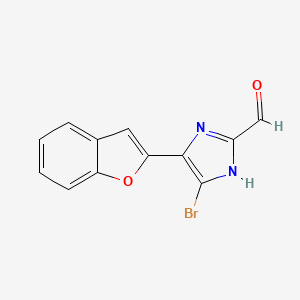
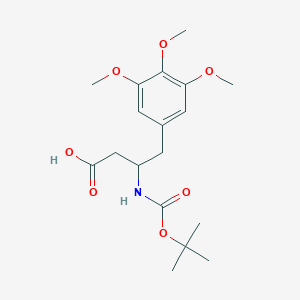
![Methyl [2-(naphthalen-2-yloxy)ethyl]cyano-carbonimidodithioate](/img/structure/B13713873.png)
![3-((Tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13713881.png)


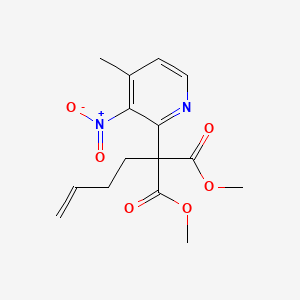
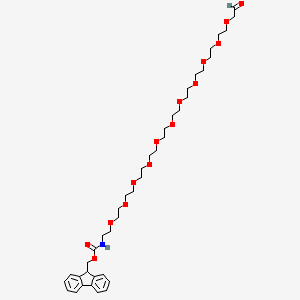
![N-butan-2-yl-7-morpholin-4-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-amine](/img/structure/B13713927.png)
![2-[(2R,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B13713936.png)
![4-[(2-fluorophenyl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B13713955.png)

